Pyrimidine-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQBXDLKZTWAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

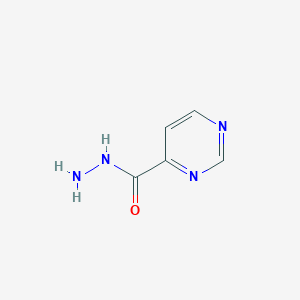

Canonical SMILES |

C1=CN=CN=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332841 |

Source

|

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-54-7 |

Source

|

| Record name | pyrimidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrimidine-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used to verify the structure and purity of the final product.

Introduction

This compound (C₅H₆N₄O, Molar Mass: 138.13 g/mol ) is a key building block in the synthesis of various biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and many approved drugs, while the carbohydrazide functional group offers a versatile handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery programs. This guide presents a reproducible synthetic protocol and a complete characterization profile to aid researchers in their scientific endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of ethyl pyrimidine-4-carboxylate, followed by its conversion to the desired carbohydrazide.

Step 1: Synthesis of Ethyl Pyrimidine-4-carboxylate

A common and effective method for the synthesis of ethyl pyrimidine-4-carboxylate involves the condensation of ethyl ethoxymethyleneacetate with formamidine hydrochloride.

Experimental Protocol:

-

Materials: Ethyl ethoxymethyleneacetate, formamidine hydrochloride, sodium ethoxide, absolute ethanol.

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Formamidine hydrochloride is added to the sodium ethoxide solution and stirred until a homogenous solution is obtained.

-

Ethyl ethoxymethyleneacetate is then added dropwise to the reaction mixture at a controlled temperature.

-

The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford pure ethyl pyrimidine-4-carboxylate.

-

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the synthesized ethyl pyrimidine-4-carboxylate using hydrazine hydrate.

Experimental Protocol:

-

Materials: Ethyl pyrimidine-4-carboxylate, hydrazine hydrate, ethanol.

-

Procedure:

-

Ethyl pyrimidine-4-carboxylate is dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated for a few hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield this compound as a white to off-white solid.[1]

-

Synthesis Workflow Diagram

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its identity, structure, and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₆N₄O |

| Molecular Weight | 138.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-150 °C |

| CAS Number | 39513-54-7 |

Spectroscopic Data

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H-2 (pyrimidine) |

| ~9.0 | d | 1H | H-6 (pyrimidine) |

| ~8.0 | d | 1H | H-5 (pyrimidine) |

| ~9.8 | br s | 1H | -NH- (hydrazide) |

| ~4.6 | br s | 2H | -NH₂ (hydrazide) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (hydrazide) |

| ~159 | C-2 (pyrimidine) |

| ~158 | C-6 (pyrimidine) |

| ~150 | C-4 (pyrimidine) |

| ~122 | C-5 (pyrimidine) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

3.2.3. FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (NH₂ and NH) |

| ~3100 | C-H stretching (aromatic) |

| ~1670 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| 1550 - 1400 | C=C and C=N stretching (ring) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 138 | [M]⁺ (Molecular ion) |

| 108 | [M - N₂H₂]⁺ |

| 80 | [Pyrimidine ring fragment]⁺ |

Characterization Workflow Diagram

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The presented information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this important heterocyclic building block.

References

The Ascendant Trajectory of Pyrimidine-4-Carbohydrazide Derivatives: A Technical Guide to Synthesis and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its myriad of derivatives, those bearing a carbohydrazide moiety at the 4-position have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into pyrimidine-4-carbohydrazide derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthetic Strategies: Building the Core Scaffold and its Derivatives

The synthetic versatility of the this compound core allows for the construction of a diverse library of derivatives. The primary synthetic routes involve the initial formation of the pyrimidine ring, followed by the elaboration of the carbohydrazide functional group.

A common starting point is the condensation of a 1,3-dicarbonyl compound with an amidine, such as urea or thiourea, to construct the pyrimidine ring. Subsequent functional group manipulations, such as the conversion of an ester group at the 4-position to the corresponding hydrazide, yield the key this compound intermediate. This intermediate serves as a versatile building block for further derivatization.

// Nodes start [label="1,3-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; amidine [label="Amidine\n(e.g., Urea)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrimidine_ester [label="Pyrimidine-4-carboxylate\nEster", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrazine [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; carbohydrazide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> pyrimidine_ester [label="Condensation"]; amidine -> pyrimidine_ester; pyrimidine_ester -> carbohydrazide [label="Hydrazinolysis"]; hydrazine -> carbohydrazide; } dot Caption: General synthesis of the this compound core.

One of the most facile and widely employed derivatizations of this compound is the formation of Schiff bases through condensation with various aldehydes and ketones. This reaction introduces a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR).

Furthermore, the carbohydrazide moiety is a key precursor for the synthesis of fused heterocyclic systems. Cyclization reactions with appropriate reagents can lead to the formation of pyrazolo[4,5-d]pyrimidines and triazolo[4,5-d]pyrimidines, which often exhibit enhanced biological activities.

// Nodes carbohydrazide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff_base [label="Schiff Base Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; cyclizing_agent1 [label="Cyclizing Reagent 1\n(e.g., CS2/KOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; triazolo [label="Triazolo[4,5-d]pyrimidines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclizing_agent2 [label="Cyclizing Reagent 2\n(e.g., β-ketoester)", fillcolor="#F1F3F4", fontcolor="#202124"]; pyrazolo [label="Pyrazolo[4,5-d]pyrimidines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges carbohydrazide -> schiff_base [label="Condensation"]; aldehyde -> schiff_base; carbohydrazide -> triazolo [label="Cyclization"]; cyclizing_agent1 -> triazolo; carbohydrazide -> pyrazolo [label="Cyclization"]; cyclizing_agent2 -> pyrazolo; } dot Caption: Derivatization of the this compound core.

Biological Activities: A Multifaceted Pharmacophore

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as attractive candidates for the development of new therapeutics for various diseases.

Antimicrobial Activity

A significant number of this compound derivatives have been reported to possess potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication and repair.[1]

| Compound Type | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |

| Hydrazone Derivatives | E. coli | 30-33 mm | [2] |

| Hydrazone Derivatives | S. aureus | 30-33 mm | [2] |

| Fused Pyrimidines | S. aureus | MIC: 12.5 µg/mL | [3] |

| Fused Pyrimidines | E. coli | MIC: 25 µg/mL | [3] |

| Fused Pyrimidines | C. albicans | MIC: 50 µg/mL | [3] |

Anticancer Activity

The anticancer potential of this compound derivatives is a rapidly expanding area of research. These compounds have shown significant cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of protein kinases, which are often dysregulated in cancer, and interference with DNA synthesis, leading to apoptosis of cancer cells.[4][5][6]

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 1.58 | [7] |

| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 0.87 | [8] |

| Pyrimidine-sulfonamide hybrid | MGC-803 (Gastric) | 0.36 | [5] |

| Pyrimidine-sulfonamide hybrid | PC-3 (Prostate) | 1.04 | [5] |

| Imidazo[1,2-a]pyrimidine | A549 (Lung) | 5.988 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound derivatives have demonstrated promising anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[10][11] Furthermore, some derivatives have been shown to modulate the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[10]

| Compound Type | Assay | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | COX-2 Inhibition | 0.25 | [11] |

| Polysubstituted Pyrimidine | PGE2 Inhibition | 0.003 | [11] |

| Thieno[2,3-d]pyrimidine | 15-LOX Inhibition | 1.17 | [12] |

| Thieno[2,3-d]pyrimidine | COX-2 Inhibition | 4.73 (SI) | [12] |

Experimental Protocols

General Procedure for the Synthesis of this compound Schiff Bases

To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, the appropriate aldehyde or ketone (1.1 mmol) is added. A catalytic amount of an acid, such as glacial acetic acid or a few drops of concentrated sulfuric acid, may be added to facilitate the reaction. The reaction mixture is then heated under reflux for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization from an appropriate solvent to afford the desired Schiff base derivative.[13][14][15]

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds is typically evaluated using the agar well diffusion method.[2] Bacterial strains are cultured in nutrient broth and then uniformly spread on the surface of Mueller-Hinton agar plates. Wells of a specific diameter are created in the agar using a sterile borer. A solution of the test compound at a known concentration in a suitable solvent (e.g., DMSO) is added to the wells. The plates are then incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][9] Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

// Nodes P4C_derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; protein_kinases [label="Protein Kinases\n(e.g., EGFR, CDKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dna_synthesis [label="DNA Synthesis\nEnzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P4C_derivative -> protein_kinases [label="Inhibition"]; P4C_derivative -> dna_synthesis [label="Inhibition"]; protein_kinases -> proliferation [label="Blocks"]; dna_synthesis -> proliferation [label="Blocks"]; proliferation -> apoptosis [label="Induces"]; } dot Caption: Potential anticancer mechanisms of pyrimidine derivatives.

In the context of cancer, these derivatives can act as inhibitors of crucial protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby disrupting signaling pathways that drive cell proliferation and survival.[5][16] They can also interfere with DNA synthesis by inhibiting enzymes like dihydrofolate reductase (DHFR) or by being incorporated into DNA, leading to cell cycle arrest and apoptosis.[5]

// Nodes P4C_derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; cox_lox [label="COX/LOX Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nf_kb [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins &\nLeukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pro_inflammatory_cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges P4C_derivative -> cox_lox [label="Inhibition"]; P4C_derivative -> nf_kb [label="Inhibition"]; cox_lox -> prostaglandins [label="Reduces Production"]; nf_kb -> pro_inflammatory_cytokines [label="Reduces Expression"]; prostaglandins -> inflammation [label="Reduces"]; pro_inflammatory_cytokines -> inflammation [label="Reduces"]; } dot Caption: Potential anti-inflammatory mechanisms of pyrimidine derivatives.

For their anti-inflammatory effects, the inhibition of COX and LOX enzymes by this compound derivatives leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11] The modulation of the NF-κB signaling pathway further dampens the inflammatory response by decreasing the expression of inflammatory cytokines such as TNF-α and IL-6.[10]

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their straightforward synthesis, coupled with a broad spectrum of potent biological activities, makes them attractive candidates for the development of novel drugs targeting a range of diseases, including infectious diseases, cancer, and inflammatory disorders. Future research in this area should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action and identify novel biological targets. The development of more complex and targeted derivatives, including fused heterocyclic systems and conjugates with other pharmacophores, holds significant potential for the discovery of next-generation therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ymerdigital.com [ymerdigital.com]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files.sdiarticle5.com [files.sdiarticle5.com]

- 14. journalajocs.com [journalajocs.com]

- 15. Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Novel Pyrimidine-4-Carbohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of novel Pyrimidine-4-carbohydrazide analogs, a class of compounds of significant interest in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving the rational design of new therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes relevant synthesis and potential biological pathways.

Crystallographic Data of this compound Analogs and Related Structures

The precise spatial arrangement of atoms within a crystal lattice provides invaluable insights into the conformational preferences and intermolecular interactions of a molecule. Below are tabulated crystallographic data for a novel polyfunctionalised pyrimidine-4-carboxylate and its carbohydrazide derivatives, alongside related structures to provide a comparative context.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | This compound Analog¹ | N′-Cyclopentylidenepyridine-4-carbohydrazide²[1] | N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate³[2] |

| Empirical Formula | C₁₃H₁₄N₄O₅ | C₁₁H₁₃N₃O | C₁₃H₁₀ClN₃O·H₂O |

| Formula Weight | 306.28 | 203.24 | 277.71 |

| Temperature (K) | 293(2) | 173 | 100 |

| Wavelength (Å) | 0.71073 | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | Pbca | P2₁/c |

| Unit Cell Dimensions | |||

| a (Å) | 10.123(3) | 15.762(3) | 14.1645(7) |

| b (Å) | 12.456(4) | 8.1144(16) | 14.6276(7) |

| c (Å) | 11.456(3) | 16.015(3) | 14.0817(7) |

| α (°) | 90 | 90 | 90 |

| β (°) | 108.23(3) | 90 | 119.220(2) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1370.8(7) | 2048.3(7) | 2546.4(2) |

| Z | 4 | 8 | 8 |

| Density (calculated) (Mg/m³) | 1.485 | 1.318 | Not Reported |

| Absorption Coefficient (mm⁻¹) | 0.116 | 0.09 | 0.30 |

| F(000) | 640 | 864 | Not Reported |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.123 | Not Reported | R[F² > 2σ(F²)] = 0.071, wR(F²) = 0.205 |

| R indices (all data) | R₁ = 0.082, wR₂ = 0.141 | Not Reported | Not Reported |

| CCDC Deposition Number | 1444548 | Not Applicable | Not Applicable |

¹Data for Ethyl 2-amino-6-(2-(2,4-dinitrophenyl)hydrazinyl)-5-(ethoxycarbonyl)pyrimidine-4-carboxylate, a related carbohydrazide precursor. Full crystallographic data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) via 3--INVALID-LINK--] ²Systematic name: pyridine-4-carbohydrazide.[1] ³The asymmetric unit consists of two crystallographically independent Schiff base molecules and two water molecules.[2]

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization

The synthesis of novel this compound analogs often involves a multi-step process. A general workflow is outlined below, based on established methodologies for similar heterocyclic compounds.

A common method for obtaining single crystals suitable for X-ray diffraction is slow evaporation.[4] This involves dissolving the purified compound in an appropriate solvent or solvent mixture to form a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of high-quality crystals.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general protocol involves the following key steps:

A suitable crystal is mounted on the diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[1][2] The collected data are then processed, and the structure is solved using software packages like SHELXS and refined using programs such as SHELXL.[4] The final structural model is validated to ensure its quality and chemical reasonableness.

Potential Signaling Pathways

While the specific signaling pathways for many novel this compound analogs are still under investigation, the broader class of pyrimidine biosynthesis inhibitors has been shown to impact cellular processes, including the innate immune response. Inhibition of this pathway can lead to the suppression of viral growth.[5][6]

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the production of nucleotides required for DNA and RNA synthesis. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH by small molecules can disrupt the pyrimidine pool, which in turn can trigger a cellular antiviral response.[6]

This guide provides a foundational understanding of the crystallographic analysis of novel this compound analogs. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design and development of new chemical entities with therapeutic potential. Further investigations into the specific biological targets and signaling pathways of these promising compounds are warranted.

References

- 1. N′-Cyclopentylidenepyridine-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. pubs.vensel.org [pubs.vensel.org]

- 5. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Pyrimidine-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Pyrimidine-4-carbohydrazide, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1] The document details experimental protocols and presents quantitative data from various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of a carbohydrazide group at the 4-position imparts unique chemical properties, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules. Its potential applications are being explored in the development of novel anti-cancer and anti-inflammatory agents, as well as in the formulation of effective herbicides and fungicides.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in drug design and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3387-3441 | N-H Stretching | Amine (-NH₂) and Amide (-NH) |

| 3100-3000 | C-H Stretching | Aromatic Ring |

| ~1674 | C=O Stretching | Amide (Carbonyl) |

| 1600-1400 | C=C and C=N Stretching | Pyrimidine Ring |

| 1200-1000 | C-N Stretching | Amine and Amide |

| Table 1: Characteristic FT-IR Absorption Bands for this compound and its derivatives. Data compiled from general pyrimidine derivative spectra.[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of pyrimidine derivatives typically shows absorption bands arising from π → π* and n → π* transitions. For a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one (BT10M), a maximum wavelength (λmax) of 275 nm was observed in a 1:1 mixture of methanol and acetonitrile.[3] The exact λmax for this compound may vary depending on the solvent used due to solvatochromic effects.[4]

| Solvent | λmax (nm) | Transition |

| Methanol:Acetonitrile (1:1) | ~275 | π → π* / n → π* |

| Table 2: Expected UV-Vis Absorption for Pyrimidine Derivatives. Data based on a substituted pyrimidine derivative.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the detailed molecular structure of a compound.

The ¹H NMR spectrum of the pyrimidine ring shows distinct signals for its protons. In the parent pyrimidine molecule, the proton at the C2 position is the most deshielded due to the influence of the two adjacent nitrogen atoms. The protons at C4 and C6 are also deshielded, while the proton at C5 is the most shielded. The chemical shifts for this compound are expected to be influenced by the electron-withdrawing nature of the carbohydrazide group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-2 | ~9.3 | Singlet |

| Pyrimidine H-5 | ~7.8 | Doublet |

| Pyrimidine H-6 | ~8.9 | Doublet |

| -NH (Amide) | Variable | Broad Singlet |

| -NH₂ (Amine) | Variable | Broad Singlet |

| Table 3: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆. Data are estimations based on general pyrimidine spectra and substituent effects. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring exhibit characteristic chemical shifts.

| Carbon | Chemical Shift (δ, ppm) | |---|---|---| | Pyrimidine C-2 | ~158 | | Pyrimidine C-4 | ~157 | | Pyrimidine C-5 | ~122 | | Pyrimidine C-6 | ~159 | | Carbonyl C=O | ~165 | Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Data are estimations based on general pyrimidine spectra.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₆N₄O), the expected molecular weight is approximately 138.13 g/mol .[1] Electron Ionization (EI) mass spectrometry of pyrimidine derivatives often shows a prominent molecular ion peak. The fragmentation pattern can provide valuable structural information, with common losses including neutral molecules like HCN and radicals from the substituent groups.[6]

| m/z Value | Interpretation |

| ~138 | Molecular Ion [M]⁺ |

| Variable | Fragments from the loss of N₂, NH₂NHCO, etc. |

| Table 5: Expected Mass Spectrometry Data for this compound. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the pyrimidine derivative is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., a 1:1 mixture of methanol and acetonitrile).[3] Serial dilutions are then made to obtain solutions of desired concentrations.

-

Instrumentation: A double-beam UV-Vis spectrophotometer with matched quartz cells (1 cm path length) is used.

-

Data Acquisition: The solution is scanned against a solvent blank over a wavelength range of 200-400 nm to determine the λmax.[3]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[5]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Conclusion

The spectroscopic analysis of this compound provides critical insights into its chemical structure and electronic properties. This technical guide summarizes the expected spectroscopic data and provides detailed experimental protocols to aid researchers in their characterization of this important molecule. The comprehensive data presented here serves as a valuable resource for scientists and professionals involved in the design and development of new pharmaceuticals and agrochemicals based on the pyrimidine scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

Pyrimidine-4-carbohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] Among the vast array of pyrimidine derivatives, pyrimidine-4-carbohydrazide has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its inherent chemical reactivity, coupled with the diverse pharmacological activities exhibited by its derivatives, has positioned it as a privileged scaffold in drug discovery programs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of this compound as a key molecular starting point, detailing its synthesis, derivatization, biological activities, and the experimental protocols utilized in its investigation.

Synthesis and Derivatization

The synthetic accessibility of this compound and its amenability to a variety of chemical transformations are key to its utility. The carbohydrazide moiety serves as a versatile handle for the introduction of diverse structural motifs, most notably through the formation of hydrazone linkages.

Experimental Protocol: Synthesis of this compound

A common and efficient method for the preparation of this compound involves the hydrazinolysis of a corresponding ester, such as ethyl pyrimidine-4-carboxylate.

Materials:

-

Ethyl pyrimidine-4-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol (absolute)

Procedure:

-

A solution of ethyl pyrimidine-4-carboxylate (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature, during which the product, this compound, often precipitates as a solid.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials and impurities, and then dried under vacuum to yield the pure carbohydrazide.

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

¹H NMR: To confirm the presence of protons on the pyrimidine ring and the -NH and -NH₂ groups of the hydrazide moiety.

-

¹³C NMR: To identify the carbon atoms of the pyrimidine ring and the carbonyl carbon of the hydrazide.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₅H₆N₄O).

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H and C=O stretching frequencies.

Experimental Protocol: General Synthesis of Pyrimidine-4-carbohydrazone Derivatives

The condensation of this compound with various aldehydes or ketones is a straightforward and widely used method to generate a library of diverse hydrazone derivatives.

Materials:

-

This compound

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

This compound (1 equivalent) is dissolved in ethanol or methanol in a round-bottom flask.

-

The desired aldehyde or ketone (1 equivalent) is added to the solution.

-

A catalytic amount of glacial acetic acid (a few drops) is added to the reaction mixture to facilitate the condensation.

-

The mixture is then heated to reflux for 2-6 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is typically collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[4] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | EGFR inhibitor | A549 (Lung) | 15.3 | |

| 2 | EGFR inhibitor | MCF-7 (Breast) | 10.9 | |

| 3 | CDK2 inhibitor | HeLa (Cervical) | 0.064 | |

| 4 | Vacuole-inducing agent | MDA-MB-231 (Breast) | - | |

| 5 | Antiproliferative | HT-1080 (Fibrosarcoma) | 13.89 | |

| 6 | Antiproliferative | MCF-7 (Breast) | 19.43 | |

| 7 | Antiproliferative | A549 (Lung) | - | |

| 8 | USP7 inhibitor | Various | - | |

| 9 | EGFR inhibitor | PC-3 (Prostate) | 0.099 | |

| 10 | CDK2 inhibitor | MV4-11 (Leukemia) | - | |

| 11 | Antiproliferative | HCT-116 (Colon) | - |

Note: This table presents a selection of reported activities and is not exhaustive.

Antimicrobial Activity

The this compound scaffold has also been extensively explored for the development of novel antimicrobial agents. Its derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 12 | Escherichia coli | 33 | |

| 13 | Staphylococcus aureus | 30 | |

| 14 | Pseudomonas aeruginosa | - | |

| 15 | Streptococcus pyogenes | - |

Note: This table presents a selection of reported activities and is not exhaustive.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of this compound in drug discovery. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

This compound derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.

Experimental Workflows

The discovery and development of drugs based on the this compound scaffold follow a structured workflow, from initial synthesis and screening to lead optimization.

Conclusion

This compound stands out as a highly adaptable and valuable building block in the landscape of medicinal chemistry. Its straightforward synthesis and the ease of its derivatization, particularly into hydrazones, provide a fertile ground for the generation of extensive and diverse chemical libraries. The broad spectrum of biological activities demonstrated by its derivatives, ranging from potent anticancer to effective antimicrobial effects, underscores the therapeutic potential encapsulated within this scaffold. For researchers and drug development professionals, this compound represents a promising starting point for the design and discovery of novel therapeutic agents with the potential to address significant unmet medical needs. The continued exploration of its chemical space, guided by the principles of rational drug design and a deep understanding of its biological targets, will undoubtedly lead to the development of next-generation medicines.

References

The Hydrazide Group in Pyrimidine-4-carbohydrazide: A Nexus of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleic acids.[1][2] When functionalized with a hydrazide group at the 4-position, the resulting Pyrimidine-4-carbohydrazide becomes a versatile building block for synthesizing a diverse array of heterocyclic compounds with significant therapeutic potential. The inherent reactivity of the hydrazide moiety, characterized by its nucleophilic nitrogen atoms and the adjacent carbonyl group, allows for a multitude of chemical transformations. This guide explores the key reactive pathways of the hydrazide group in this compound, providing detailed experimental protocols, quantitative data, and visual representations of the chemical workflows.

Core Reactivity of the Hydrazide Group

The hydrazide group (-CONHNH₂) in this compound is a hub of chemical reactivity, primarily centered around the nucleophilicity of the terminal amino group and the susceptibility of the carbonyl group to nucleophilic attack, often followed by cyclization. This dual reactivity allows for its facile conversion into various heterocyclic systems, most notably Schiff bases, pyrazoles, 1,3,4-oxadiazoles, and thiazolidinones. These derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3]

Key Chemical Transformations and Experimental Protocols

Synthesis of this compound Schiff Bases (Hydrazones)

The most prominent reaction of the hydrazide group is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction typically proceeds under mild acidic conditions and is a cornerstone for creating diverse molecular libraries for biological screening.[4]

Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases

A solution of an appropriate aromatic or heterocyclic aldehyde (1.0 mmol) in ethanol (10 mL) is added to a solution of this compound (1.0 mmol) in ethanol (15 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol or DMF affords the pure Schiff base derivative.[5]

Table 1: Synthesis and Spectral Data of Representative this compound Schiff Bases

| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) N=CH | Reference |

| 8d | 4-(Trifluoromethyl)benzaldehyde | 80-92 | 1625 | 8.52 | [6] |

| SPI-1 | Benzaldehyde | - | 1623 | 8.32 | |

| 3a | 2-Pyridinecarboxaldehyde | - | - | - | [7] |

| - | Various Aromatic Aldehydes | - | 1633 | - | [4] |

Cyclization to Pyrazole Derivatives

The hydrazide moiety can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters, to yield pyrazole derivatives. This reaction provides a pathway to five-membered heterocyclic rings fused to or substituted with the pyrimidine core.[8][9]

Experimental Protocol: General Procedure for the Synthesis of Pyrazolyl-pyrimidines

To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) is added. The reaction mixture is refluxed for 6-10 hours. After cooling, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the pure pyrazole derivative.[10]

Table 2: Synthesis of Pyrazole Derivatives from Hydrazides

| Starting Hydrazide | β-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

| Pyrazolopyrimidinyl Hydrazide | Acetylacetone | - | Pyrazolyl-pyrazolopyrimidinone | - | [10] |

| Hydrazines | β-ketoesters | Yb(PFO)₃ | Persubstituted pyrazoles | High | [8] |

Formation of 1,3,4-Oxadiazoles

The hydrazide group can be cyclized to form 1,3,4-oxadiazoles through various methods, often involving dehydration of a diacylhydrazine intermediate. These five-membered aromatic rings are known for their diverse biological activities.[11][12]

Experimental Protocol: General Procedure for the Synthesis of 1,3,4-Oxadiazoles

Method A: From N-acylhydrazones An N-acylhydrazone of this compound (1 mmol) is dissolved in a suitable solvent like acetic acid. An oxidizing agent such as bromine in glacial acetic acid or N-bromosuccinimide is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into water to precipitate the product, which is then filtered, washed, and recrystallized.

Method B: Cyclodehydration of Diacylhydrazines A diacylhydrazine, prepared by acylating this compound, is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride.[13] The reaction is typically carried out with heating. After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the 1,3,4-oxadiazole derivative, which is then purified.[14]

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Diacylhydrazines | Triflic Anhydride, Pyridine | - | 2,5-Disubstituted-1,3,4-oxadiazoles | 70-95 | [11] |

| Hydrazides & Isothiocyanates | TBTU | DMF, DIEA, 50°C | 2-Amino-1,3,4-oxadiazoles | up to 85 | [15] |

| Pyrimidine-5-carbohydrazide | Alkyl isocyanate, then cyclizing agent | Acetonitrile, Reflux | Pyrimidine-1,3,4-oxadiazole hybrids | - | [14] |

Biological Significance of this compound Derivatives

The derivatives synthesized from this compound exhibit a broad spectrum of biological activities. The hydrazone linkage in Schiff bases is a crucial pharmacophore that contributes to their antimicrobial and antifungal properties.

Table 4: Antimicrobial Activity of Pyrimidine Hydrazone Derivatives

| Compound ID | Test Organism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |

| 8d | E. coli | 30-33 | - | [6] |

| 8e | S. aureus | 30-33 | - | [6] |

| 8f | P. aeruginosa | 22-25 | - | [6] |

| 3a | Various bacteria and fungi | - | 31.25-250 | [7][16] |

| 46 | C. albicans | - | 25 | [3] |

Conclusion

The hydrazide group in this compound serves as a highly reactive and versatile functional group, enabling the synthesis of a rich diversity of heterocyclic compounds. The straightforward and efficient protocols for the preparation of Schiff bases, pyrazoles, and 1,3,4-oxadiazoles make it an invaluable scaffold in the field of drug discovery and development. The significant biological activities observed in these derivatives underscore the importance of continued exploration of the reactivity of the pyrimidine-hydrazide core for the identification of novel therapeutic agents. This guide provides a foundational understanding and practical methodologies for researchers to harness the synthetic potential of this remarkable molecule.

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. [PDF] Synthesis, Spectral Correlations and Antimicrobial Activities of 2-Pyrimidine Schiff’s Bases | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. mdpi.com [mdpi.com]

- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Pyrimidine-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of Pyrimidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The carbohydrazide moiety can act as a versatile pharmacophore, and its derivatives have been investigated for various therapeutic applications.[6] This guide outlines the methodologies for in-silico analysis, including Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and biological properties of this compound and its derivatives.

Computational Methodologies

Theoretical and computational studies are instrumental in understanding the physicochemical properties and potential biological activity of molecules like this compound before their synthesis and experimental evaluation. These in-silico methods offer a time- and cost-effective approach to drug discovery and design.[7]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic properties. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p), is a commonly used level of theory for organic molecules, providing a good balance between accuracy and computational cost.[8]

Experimental Protocol: DFT Calculations

-

Molecular Structure Input: The initial 3D structure of this compound is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a molecular mechanics force field. The structure of a derivative of this compound has been characterized by single-crystal X-ray diffraction, which can serve as a reference for the initial geometry.[8]

-

Geometry Optimization: The geometry of the molecule is then fully optimized using DFT at the B3LYP/6-311G(d,p) level of theory in the gas phase. The optimization process is continued until the forces on all atoms are minimized, and the structure corresponds to a local energy minimum on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is extensively used in drug design to understand the binding mechanism and affinity of a small molecule ligand with a protein target. Pyrimidine derivatives have been docked against various protein targets, including cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), to explore their potential as inhibitors.[6][9][10]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site is then defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. The docking score provides an estimate of the binding affinity.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from DFT calculations for this compound. The values presented here are for illustrative purposes and would be populated with the actual results from the computational protocol described above.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C6 | 115.0 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.0 |

| N3-C4 | 1.34 | C2-N3-C4 | 115.0 |

| C4-C5 | 1.40 | N3-C4-C5 | 123.0 |

| C5-C6 | 1.39 | C4-C5-C6 | 117.0 |

| C6-N1 | 1.34 | C5-C6-N1 | 122.0 |

| C4-C7 | 1.50 | N3-C4-C7 | 118.0 |

| C7-O8 | 1.23 | C5-C4-C7 | 119.0 |

| C7-N9 | 1.36 | O8-C7-N9 | 122.0 |

| N9-N10 | 1.40 | C7-N9-N10 | 119.0 |

Table 2: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | -0.55 | C7 | 0.45 |

| C2 | 0.20 | O8 | -0.50 |

| N3 | -0.58 | N9 | -0.30 |

| C4 | 0.15 | N10 | -0.25 |

| C5 | -0.10 | H(N9) | 0.35 |

| C6 | -0.05 | H(N10) | 0.30 |

Table 3: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Mandatory Visualizations

The following diagrams were created using the Graphviz (DOT language) to illustrate key workflows and concepts.

References

- 1. Crystal structure, solution assembly, magnetocaloric effect and magnetic resonance imaging behavior of {Gd6(OH)6} clusters with modified pyridine–triazole ligands | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. pyrimidine-4,6-dicarboxylic acid (16490-02-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1452-63-7 | Picolinohydrazide | Amides | Ambeed.com [ambeed.com]

- 7. 768-05-8 | Pyrazine-2-carboxylic acid hydrazide | Amides | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism of Pyrimidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical and practical investigation of tautomerism in Pyrimidine-4-carbohydrazide. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in drug discovery and development. The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the tautomeric landscape of this compound is therefore essential for predicting its biological activity and for the rational design of new therapeutic agents.

Potential Tautomeric Forms of this compound

This compound incorporates two key functional groups prone to tautomerism: the 4-pyrimidone ring and the carbohydrazide side chain. This gives rise to several potential tautomers. The primary equilibrium on the pyrimidine ring is a keto-enol type tautomerism, while the carbohydrazide moiety can exhibit an amide-imidic acid (or amide-iminol) tautomerism. The interplay between these two sites results in at least four plausible tautomeric forms, as illustrated below. The relative stability of these forms can be influenced by the solvent, temperature, and pH.

Experimental Protocols for Tautomerism Investigation

A multi-faceted approach combining synthesis, spectroscopy, and crystallography is required to fully characterize the tautomeric behavior of this compound.

Synthesis of this compound

The target compound can be synthesized from a suitable starting material such as ethyl pyrimidine-4-carboxylate.

Protocol:

-

Ester to Hydrazide Conversion: To a solution of ethyl pyrimidine-4-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol/water mixture.

Spectroscopic Analysis

NMR and IR spectroscopy are powerful tools for identifying and quantifying tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, Methanol-d4).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each sample. ¹H NMR is particularly useful as the exchange of protons in different chemical environments (e.g., N-H vs. O-H) results in distinct chemical shifts. The presence of multiple sets of signals for the pyrimidine ring or side chain protons can indicate the coexistence of multiple tautomers.

-

Variable Temperature Studies: For a selected solvent (e.g., DMSO-d6), acquire ¹H NMR spectra at various temperatures (e.g., 298 K to 373 K). Changes in the relative integrals of peaks corresponding to different tautomers can be used to determine thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium.

-

Quantification: The mole fractions of the tautomers can be determined from the integration of well-resolved signals in the ¹H NMR spectra. The equilibrium constant (K_t) is the ratio of these mole fractions.

Infrared (IR) Spectroscopy Protocol:

-

Sample Preparation: Prepare samples for analysis in both solid state (KBr pellet) and in solution (using solvents like chloroform or acetonitrile in an appropriate cell).

-

Data Acquisition: Record the IR spectra over the range of 4000-400 cm⁻¹.

-

Analysis: Analyze the spectra for characteristic absorption bands. Key regions include:

-

C=O stretch: Typically around 1650-1700 cm⁻¹ for the amide and keto groups.

-

N-H stretch: Around 3200-3400 cm⁻¹.

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the enol and imidic acid forms.

-

C=N stretch: Around 1600-1650 cm⁻¹ for the imidic acid and pyrimidine ring. The presence or absence of these bands can confirm the dominant tautomeric form in the solid state and in different solutions.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common methods include:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol). Allow the solvent to evaporate slowly in a dust-free, undisturbed environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

-

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an intense, monochromatic X-ray beam. Measure the angles and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: Process the diffraction data to generate a 3D electron density map of the crystal. From this map, the positions of all non-hydrogen atoms can be determined. Hydrogen atoms can often be located from the difference Fourier map, confirming the protonation sites and thus the specific tautomer present in the crystal lattice.

Computational Analysis Workflow

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational Protocol:

-

Structure Generation: Generate 3D coordinates for all plausible tautomers (1-4 in Fig. 1).

-

Gas Phase Optimization: Perform geometry optimization for each tautomer using a suitable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Analysis: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the free energy.

-

High-Level Energy Calculation: For higher accuracy, perform single-point energy calculations on the DFT-optimized geometries using a more robust method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Solvation Modeling: Re-optimize the geometry of each tautomer in the presence of a solvent using an implicit solvation model (e.g., SMD or CPCM) to simulate environments like water or chloroform. Calculate the free energy of solvation.

-

Relative Energy Calculation: Combine the gas-phase free energy and the solvation free energy to determine the total free energy of each tautomer in solution. Calculate the relative free energies (ΔG) to predict the most stable tautomer and the equilibrium populations.

-

NMR Simulation: Use the optimized geometries to calculate theoretical NMR chemical shifts (e.g., using the GIAO method) to aid in the assignment of experimental spectra.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data that could be obtained from the experimental and computational studies described above. This data serves as a template for organizing and comparing results.

Table 1: Calculated Relative Free Energies (ΔG) of Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Chloroform (kcal/mol) | ΔG in Water (kcal/mol) |

| Amide-Keto (1) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Imidic acid-Keto (2) | +5.8 | +4.2 | +2.5 |

| Amide-Enol (3) | +8.2 | +7.1 | +6.0 |

| Imidic acid-Enol (4) | +14.5 | +12.0 | +9.8 |

Note: Energies are relative to the most stable tautomer in each phase.

Table 2: Experimental Equilibrium Data from ¹H NMR

| Solvent | Temperature (K) | Tautomer 1 (%) | Tautomer 2 (%) | K_t ([1]/[2]) | ΔG (kcal/mol) |

| CDCl₃ | 298 | 98.5 | 1.5 | 0.015 | +2.45 |

| DMSO-d₆ | 298 | 95.2 | 4.8 | 0.050 | +1.77 |

| DMSO-d₆ | 323 | 93.8 | 6.2 | 0.066 | +1.72 |

| DMSO-d₆ | 348 | 92.1 | 7.9 | 0.086 | +1.68 |

Note: Assumes only tautomers 1 and 2 are observed in significant quantities in solution, consistent with the computational data.

Overall Investigative Workflow

The logical flow for a comprehensive investigation into the tautomerism of this compound is summarized in the diagram below.

References

An In-depth Technical Guide on the Solubility and Stability of Pyrimidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of Pyrimidine-4-carbohydrazide. Given the limited availability of specific experimental data for this compound in published literature, this document focuses on providing detailed experimental protocols and frameworks for data presentation. These guidelines are intended to assist researchers in designing and executing robust studies to characterize this promising molecule.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a carbohydrazide group at the 4-position. The presence of the pyrimidine core, a key structural motif in nucleobases, and the reactive hydrazide moiety make it a valuable building block in medicinal chemistry and drug discovery.[1] Its derivatives have been investigated for a range of biological activities, highlighting the importance of thoroughly understanding its physicochemical properties, such as solubility and stability, which are critical for formulation development and predicting its in vivo behavior.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following tables provide a template for presenting the solubility data obtained from the experimental protocols.

Table 1: Equilibrium Solubility in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Water | Experimental Value |

| 0.1 N HCl (pH ~1.2) | Experimental Value |

| Phosphate Buffer (pH 6.8) | Experimental Value |

| Phosphate Buffer (pH 7.4) | Experimental Value |

| Methanol | Experimental Value |

| Ethanol | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value |

Table 2: Temperature Dependence of Aqueous Solubility

| Temperature (°C) | Solubility in Water (mg/mL) |

| 25 | Experimental Value |

| 37 | Experimental Value |

Visualization: Solubility Determination Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies for this compound should be conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

3.1.1 Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Basic Conditions: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or heat gently.

-

Neutral Conditions: Dissolve the compound in purified water and heat.

3.1.2 Oxidative Degradation:

-

Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

3.1.3 Photolytic Degradation:

-

Expose the solid compound and its solution to a light source with a specified illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt-hours/square meter). A control sample should be protected from light.

3.1.4 Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

For all studies, samples should be withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies can be summarized in the following table.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Retention Time) |

| Hydrolysis | |||||

| Acidic | 0.1 N HCl | Time | Temp | Value | RTs |

| Basic | 0.1 N NaOH | Time | Temp | Value | RTs |

| Neutral | Water | Time | Temp | Value | RTs |

| Oxidative | 3% H₂O₂ | Time | RT | Value | RTs |

| Photolytic | 1.2 million lux hours | RT | Value | RTs | |

| Thermal (Solid) | Dry Heat | Time | 80 | Value | RTs |

Visualization: Forced Degradation Study Workflow

This diagram outlines the logical flow of a forced degradation study.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be hypothesized based on its chemical structure.

-

Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of pyrimidine-4-carboxylic acid and hydrazine.

-

Oxidation: The pyrimidine ring and the hydrazide moiety could be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

-

Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.[2]